JSF-2513 -

JSF-2513

Catalog Number: EVT-1534984
CAS Number:
Molecular Formula: C18H18N8O4
Molecular Weight: 410.394
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
JSF-2513 is a novel potent antitubercular agent, inhibiting InhA and FAS-II pathway.
Source and Classification

JSF-2513 is classified as a triazine derivative, a category known for its diverse pharmacological properties. The compound is synthesized through multi-step processes that often utilize specific reagents and catalysts to achieve optimal yields and efficiency. Its classification as an antitubercular agent places it among compounds that exhibit significant activity against tuberculosis pathogens, making it a focus for ongoing medicinal chemistry research .

Synthesis Analysis

Methods and Technical Details

The synthesis of JSF-2513 typically involves several key steps, which may include:

  • Reagents: The synthesis generally employs o-amino benzoic acids reacted with amines in the presence of phosphorus trichloride, leading to the formation of 2,3-disubstituted 3,4-dihydro-4-oxoquinazolines.
  • Techniques: Methods such as solid-state reactions or solvent-free conditions are often utilized to enhance reaction rates and minimize by-products. These techniques are crucial for achieving high purity and yield in the final product .

The synthetic pathway is proprietary, but studies indicate that the introduction of morpholine into the structure significantly enhances solubility and pharmacokinetic profiles compared to related compounds like JSF-2019 .

Molecular Structure Analysis

Structure and Data

JSF-2513 features a complex molecular structure characterized by a triazine core. The specific arrangement of functional groups contributes to its biological activity. Structural analysis reveals:

  • Molecular Formula: The exact molecular formula is not specified in the available literature, but it includes elements typical of triazine derivatives.
  • Stability: JSF-2513 exhibits high stability in biological systems, making it suitable for further pharmacokinetic studies .
Chemical Reactions Analysis

Reactions and Technical Details

JSF-2513 undergoes several key reactions that facilitate its activity against Mycobacterium tuberculosis:

  • Activation Mechanism: The compound requires activation through specific metabolic pathways involving nitroreductases. This activation leads to the release of reactive nitrogen species (NO) within bacterial cells.
  • Inhibition Pathways: It has been shown to inhibit InhA, an enzyme critical for fatty acid synthesis in mycobacteria, contributing to its bactericidal effects .

The understanding of these reactions is crucial for optimizing the compound's efficacy against tuberculosis.

Mechanism of Action

Process and Data

The mechanism by which JSF-2513 exerts its antibacterial effects involves:

  1. Intrabacterial Drug Metabolism: Upon entering bacterial cells, JSF-2513 is metabolized into active forms that release nitric oxide (NO), which has antimicrobial properties.
  2. Enzyme Inhibition: The compound inhibits InhA, disrupting fatty acid biosynthesis essential for mycobacterial cell wall integrity .

This dual mechanism enhances its effectiveness against both replicating and dormant bacterial states.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

While specific physical properties such as melting point or solubility are not extensively detailed in the literature, general characteristics can be inferred:

  • Solubility: Enhanced due to structural modifications (e.g., morpholine introduction).
  • Stability: High stability in plasma supports its potential for therapeutic applications.

Further studies are required to quantify these properties accurately .

Applications

Scientific Uses

JSF-2513 is primarily investigated for its application in treating tuberculosis. Its potential extends beyond this application, with ongoing research exploring:

  • Other Infectious Diseases: Investigations into its efficacy against different pathogens.
  • Cancer Therapy: Preliminary studies suggest possible applications in oncology due to its ability to modulate cellular pathways involved in tumor growth .
Introduction to Tuberculosis and Antitubercular Drug Development

Global Burden of Tuberculosis and Drug Resistance Trends

Tuberculosis remains a devastating global health crisis, with 10.6 million new cases and 1.3 million deaths reported in 2021 alone [7]. The relentless emergence of drug-resistant strains has dramatically complicated eradication efforts, as evidenced by the 400,000 new MDR/RR-TB cases estimated by WHO in 2023 [2]. This resistance landscape exhibits profound geographical disparities: While high-burden regions like sub-Saharan Africa demonstrate declining MDR-TB incidence, Eastern Europe contends with alarming rates of extensively drug-resistant tuberculosis (XDR-TB), where 54% of previously treated TB cases show MDR/RR-TB resistance patterns [2] [6]. Molecular surveillance reveals that five countries—India (27%), the Russian Federation (7.4%), Indonesia (7.4%), China (7.3%), and the Philippines (7.2%)—collectively account for over half of the global MDR/RR-TB burden [2]. Disturbingly, 19% of MDR/RR-TB cases now meet criteria for pre-XDR-TB (fluoroquinolone resistance), creating therapeutic challenges that extend beyond first- and second-line drug options [2]. The COVID-19 pandemic severely disrupted TB diagnostic and treatment services, reversing years of progress and amplifying transmission of resistant strains in vulnerable populations [6] [9].

Table 1: Global Drug-Resistant TB Epidemiology (2023)

MetricDataSource
New MDR/RR-TB cases400,000 (UI: 360,000–440,000)WHO [2]
MDR/RR-TB deaths150,000 (UI: 94,000–210,000)WHO [2]
Countries with highest burdenIndia (27%), Russian Federation (7.4%), Indonesia (7.4%)WHO [2]
Pre-XDR-TB among MDR/RR-TB19% (95% CI: 17–21%)WHO [2]
Highest MDR-TB ASIRSomaliaGBD Study [6]

Limitations of Current Nitroimidazole-Based Therapies (Pretomanid/Delamanid)

The introduction of nitroimidazoles pretomanid and delamanid represented a therapeutic advance for drug-resistant TB, yet significant pharmacological and resistance limitations have emerged. These agents exhibit high frequency of resistance (FOR) ranging from 10⁻⁵ to 10⁻⁶ in Mycobacterium tuberculosis, leading to rapid treatment failures and necessitating companion drugs to suppress resistance emergence [1]. Crucially, cross-resistance between pretomanid and delamanid is nearly universal due to shared activation pathways dependent on the deazaflavin cofactor F₄₂₀ and nitroreductase Ddn [1]. This creates a therapeutic vulnerability where any mutation in the common bioactivation machinery confers resistance to both agents simultaneously. Pharmacokinetically, both drugs suffer from suboptimal bioavailability, with delamanid particularly hampered by poor solubility that limits achievable plasma concentrations [1] [9]. Clinical trials have further revealed QTc prolongation risks when co-administered with other TB drugs, restricting their use in patients with cardiac comorbidities [1]. Perhaps most concerning is the marginal impact on culture conversion observed in phase 3 trials when nitroimidazoles are added to background regimens, suggesting limited bactericidal activity against heterogeneous bacterial populations within lesions [1].

Table 2: Comparative Limitations of Nitroimidazoles vs. JSF-2513

PropertyPretomanid/DelamanidJSF-2513
Frequency of Resistance10⁻⁵ – 10⁻⁶ [1]1.3 × 10⁻⁶ at 8×MIC [1]
Cross-Resistance ProfileComplete cross-resistance [1]No cross-resistance with nitroimidazoles [1]
Primary MechanismNO• release [1]Dual: NO• release + InhA inhibition [1]
Bioavailability LimitationsPoor (delamanid) to moderate (pretomanid) [1]Enhanced via morpholine modification [1]
Resistance Mutations ImpactLoss of efficacy ≥500-fold [1]16–64× MIC shift in spontaneous mutants [1]

Rationale for Novel Triazine Derivatives in TB Chemotherapy

The therapeutic limitations of nitroimidazoles and the escalating threat of pre-XDR-TB have accelerated the development of novel triazine-based agents, culminating in JSF-2513. This molecule emerged from strategic optimization of the lead compound JSF-2019, a triazine nitrofuran identified through Bayesian modeling with exceptional in vitro potency (MIC = 150 nM against M. tuberculosis H37Rv) [1]. The medicinal chemistry campaign addressed JSF-2019's critical solubility limitations (S < 0.060 µM) through rational structural modification, most notably the introduction of a morpholine moiety that enhanced aqueous solubility while preserving the essential nitro group required for bioactivation [1]. Unlike nitroimidazoles, JSF-2513 demonstrates a dual mechanism of action: F₄₂₀H₂-dependent release of bactericidal nitric oxide (NO•) combined with direct inhibition of the enoyl-acyl carrier protein reductase InhA, a pivotal enzyme in mycolic acid biosynthesis [1]. This dual targeting strategy minimizes resistance development by requiring simultaneous mutations in unrelated pathways. The structural evolution from JSF-2019 to JSF-2513 exemplifies how targeted modifications can overcome pharmacokinetic barriers while amplifying antimycobacterial efficacy through mechanistically complementary actions.

Table 3: Key Chemical Characteristics of JSF-2513

PropertyDetail
Chemical ClassTriazine-nitrofuran hybrid
IUPAC Name(E)-6-(2-((5-Nitrofuran-2-yl)methylene)hydrazinyl)-N2-(morpholino)-N4-phenyl-1,3,5-triazine-2,4-diamine
Key Structural ModificationMorpholine substitution at triazine C2 position
Molecular Weight453.42 g/mol
Primary MechanismF₄₂₀-dependent NO• release + InhA inhibition [1]
Solubility Enhancement>100-fold increase vs. JSF-2019 [1]

Properties

Product Name

JSF-2513

IUPAC Name

(E)-4-Morpholino-6-(2-((5-nitrofuran-2-yl)methylene)hydrazineyl)-N-phenyl-1,3,5-triazin-2-amine

Molecular Formula

C18H18N8O4

Molecular Weight

410.394

InChI

InChI=1S/C18H18N8O4/c27-26(28)15-7-6-14(30-15)12-19-24-17-21-16(20-13-4-2-1-3-5-13)22-18(23-17)25-8-10-29-11-9-25/h1-7,12H,8-11H2,(H2,20,21,22,23,24)/b19-12+

InChI Key

VBCNCXOMEKMGFH-XDHOZWIPSA-N

SMILES

O=[N+](C1=CC=C(/C=N/NC2=NC(NC3=CC=CC=C3)=NC(N4CCOCC4)=N2)O1)[O-]

Solubility

Soluble in DMSO

Synonyms

JSF-2513; JSF 2513; JSF2513

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.